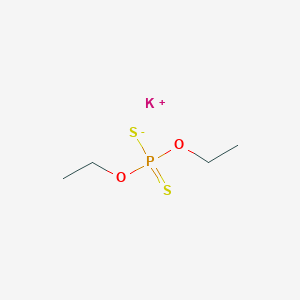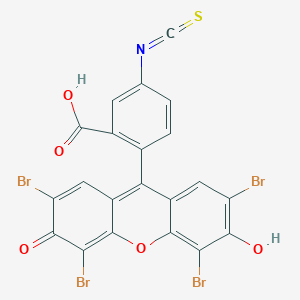
4-(4-Hydroxybenzoyl)phenol; benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxybenzoyl)phenol, also known as benzene-1,4-diol, is an aromatic organic compound that belongs to the class of phenols. It is a derivative of benzene with two hydroxyl groups bonded to the benzene ring in a para position. This compound is commonly referred to as hydroquinone and is known for its white granular solid appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroquinone can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound then reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and hydroquinone .
Industrial Production Methods
Industrial production of hydroquinone typically follows the cumene process, which is similar to the synthetic route mentioned above. This process involves the oxidation of 1,4-diisopropylbenzene to produce hydroquinone and acetone as by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroquinone undergoes various chemical reactions, including:
Oxidation: Hydroquinone can be oxidized to form benzoquinone.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Hydroquinone can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions.
Major Products
Oxidation: Benzoquinone is a major product.
Reduction: Various hydroquinone derivatives can be formed.
Substitution: Substituted hydroquinone compounds are produced.
Applications De Recherche Scientifique
Hydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and an antioxidant.
Biology: Hydroquinone is studied for its role in cellular processes and its potential carcinogenic effects.
Medicine: It is used in skin-lightening creams to reduce hyperpigmentation.
Industry: Hydroquinone is used in the production of polymers, dyes, and photographic developers.
Mécanisme D'action
Hydroquinone exerts its effects primarily through its ability to act as a reducing agent. It inhibits the synthesis of melanin by interfering with the enzymatic oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to melanin. This mechanism is utilized in its application as a skin-lightening agent .
Comparaison Avec Des Composés Similaires
Hydroquinone can be compared with other dihydroxybenzenes:
Catechol (1,2-dihydroxybenzene): Has hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.
Uniqueness
Hydroquinone’s para-positioned hydroxyl groups make it particularly effective as a reducing agent and antioxidant, distinguishing it from its isomers catechol and resorcinol .
Propriétés
IUPAC Name |
benzene-1,4-diol;bis(4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3.C6H6O2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;7-5-1-2-6(8)4-3-5/h1-8,14-15H;1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYTDAAMWIDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O.C1=CC(=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)






![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)

